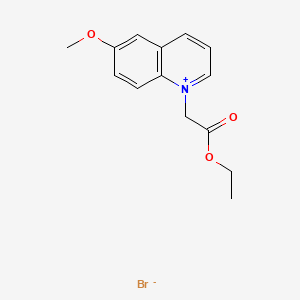

1-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide

Overview

Description

Fluorescent chloride ion indicator. Quenches via collision with chloride. Measures chloride transport in liposome membranes.

1-(Ethoxycarbonylmethyl)-6-methoxyquinolinium (bromide) is a fluorescent indicator dye that can be used to measure intracellular and extracellular chloride concentrations (absorption/emission max: 350/460 nm). It detects the ion via diffusion-limited collisional quenching.

MQAE is a fluorescent indicator dye that can be used to measure intracellular and extracellular chloride concentrations (absorption/emission max: 350/460 nm). It detects the ion via diffusion-limited collisional quenching.

Scientific Research Applications

Intracellular Chloride Concentration Measurement

MQAE is a fluorescent chloride indicator used for noninvasive measurements of intracellular chloride concentration ([Cl−]i). It’s particularly useful in studies where cell volume changes might otherwise affect the measurement. MQAE-based two-photon microscopy allows researchers to measure [Cl−]i in various cell types, including airway ciliary cells, without the interference of cell volume alterations .

Cellular Physiology Studies

Due to its sensitivity to chloride ions, MQAE is instrumental in cellular physiology research. It helps in understanding the role of Cl− in maintaining cellular functions such as cell volume regulation, intracellular pH balance, and fluid secretion. This application is crucial for studying physiological processes in health and disease .

Pharmacological Research

MQAE’s properties make it valuable in pharmacological research, where it’s used to investigate the effects of drugs on cellular chloride channels. This can lead to the development of new therapeutic agents targeting conditions like cystic fibrosis or epilepsy, where chloride transport is disrupted .

Neurobiology

In neurobiology, MQAE is used to study neuronal activity by monitoring changes in [Cl−]i. This is essential for understanding synaptic transmission and the role of inhibitory neurotransmitters like GABA, which rely on chloride ion fluxes .

Development of Imaging Techniques

MQAE contributes to the advancement of imaging techniques. Its use in two-photon microscopy has been a step forward in developing non-invasive and high-resolution imaging methods, allowing for detailed visualization of cellular processes .

Investigation of Subcellular Structures

The heterogeneous intracellular distribution of MQAE, and its binding to unidentified subcellular structures, provides insights into the compartmentalization of chloride ions within cells. This can reveal new aspects of cell biology and the organization of cellular compartments .

Mechanism of Action

Target of Action

MQAE, also known as N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide, is primarily targeted towards chloride ions (Cl-) in the intracellular environment . It is a fluorescent indicator used to determine intracellular Cl- concentration .

Mode of Action

MQAE operates by detecting chloride ions via a process known as diffusion-limited collisional quenching . When the intracellular chloride ion concentration increases, the fluorescence intensity of MQAE decreases . This property allows MQAE to be used as a probe to detect changes in chloride ion activity .

Biochemical Pathways

MQAE’s action primarily affects the chloride ion homeostasis within cells . It facilitates the transmembrane transport of chloride anions across vesicular and cellular phospholipid membranes . This modulation of chloride ion transport can disrupt the homeostasis of lysosomal pH and inactivate the lysosomal Cathepsin B enzyme .

Pharmacokinetics

The pharmacokinetics of MQAE is largely determined by its high permeability to cells . It can efficiently penetrate cells, making it suitable for use in various fluorescence detection techniques such as confocal microscopy and flow cytometry . .

Result of Action

The primary result of MQAE’s action is the detection of changes in intracellular chloride ion concentrations . By quenching fluorescence in response to increased chloride ion concentrations, MQAE provides a means of monitoring these changes . Additionally, it can disrupt the homeostasis of lysosomal pH and inactivate the lysosomal Cathepsin B enzyme .

Action Environment

The efficacy and stability of MQAE are influenced by the intracellular environment . Changes in

properties

IUPAC Name |

ethyl 2-(6-methoxyquinolin-1-ium-1-yl)acetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16NO3.BrH/c1-3-18-14(16)10-15-8-4-5-11-9-12(17-2)6-7-13(11)15;/h4-9H,3,10H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLLHVISNOIYHR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C[N+]1=CC=CC2=C1C=CC(=C2)OC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376350 | |

| Record name | MQAE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide | |

CAS RN |

162558-52-3 | |

| Record name | MQAE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxyquinolinium-1-acetic acid ethylester bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

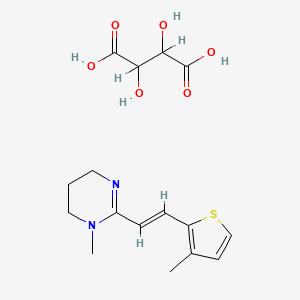

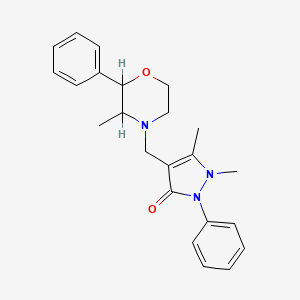

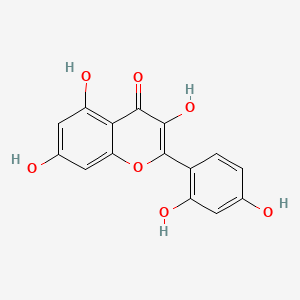

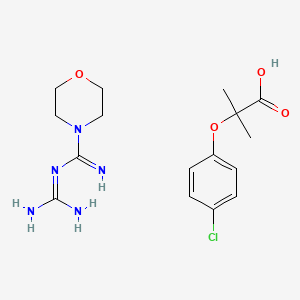

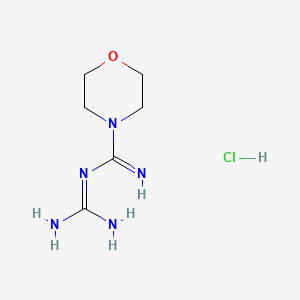

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.